4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide
Description
The compound 4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide is a structurally complex molecule featuring multiple functional groups, including:
- A diazenyl (azo) linker (–N=N–), which often imparts photochemical stability and influences electronic properties.
- A 1,3-dioxobutanyl moiety, which may contribute to conformational flexibility or serve as a hydrogen-bond acceptor.
- A 2-oxo-1,3-dihydrobenzimidazol-5-yl group, a heterocyclic system known for bioactivity in medicinal chemistry .
This compound’s synthesis likely involves diazo coupling reactions to form the azo bridge, followed by amidation and cyclization steps, as inferred from analogous syntheses of benzimidazole and azo-containing compounds in the literature .
Properties
IUPAC Name |
4-[[4-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O5/c1-13(33)21(24(36)28-18-10-11-19-20(12-18)30-25(37)29-19)32-31-17-8-4-15(5-9-17)23(35)27-16-6-2-14(3-7-16)22(26)34/h2-12,21H,1H3,(H2,26,34)(H,27,35)(H,28,36)(H2,29,30,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMLTVJEYHGPEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052486 | |
| Record name | C.I. Pigment Yellow 181 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74441-05-7 | |
| Record name | N-[4-(Aminocarbonyl)phenyl]-4-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74441-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-(4-(aminocarbonyl)phenyl)-4-(2-(1-(((2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino)carbonyl)-2-oxopropyl)diazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074441057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-[4-(aminocarbonyl)phenyl]-4-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Yellow 181 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(aminocarbonyl)phenyl]-4-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide involves multiple steps. The process typically starts with the preparation of the benzimidazole derivative, followed by diazotization and coupling reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The process includes the use of high-purity reagents and advanced equipment to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the compound’s structure, affecting its color properties.
Reduction: Reduction reactions can lead to the formation of different derivatives with varied properties.
Substitution: Common in organic chemistry, substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different benzimidazole derivatives, while substitution can introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide has a wide range of scientific research applications:
Chemistry: Used as a pigment in various chemical formulations due to its stability and vibrant color.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Widely used in the production of paints, coatings, and plastics due to its excellent color properties and stability
Mechanism of Action
The mechanism of action of 4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations:
Benzimidazole Derivatives : Compounds like those in share the benzimidazole moiety but lack the azo-benzamide linkage. The target compound’s benzimidazol-5-yl group may enhance DNA intercalation or kinase binding, as seen in other benzimidazole-based drugs .
Azo-Linked Benzamides : describes a structurally related azo-benzamide with a pyrazolone group. Azo compounds are often used in dyes, but their bioactivity is highly substituent-dependent; the target’s dioxobutanyl-benzimidazole appendage may confer unique solubility or target selectivity .
Heterocyclic Cores (Thiazolidinones/Azetidinones): While thiazolidinones (e.g., ) and azetidinones (e.g., ) exhibit bioactivity, their mechanisms differ due to core heterocycle properties. The target’s benzimidazolone may offer improved metabolic stability over thiazolidinones.
Hypothetical Bioactivity and Physicochemical Properties
While direct bioactivity data for the target compound is unavailable, inferences can be drawn:
- Solubility : The benzamide and dioxobutanyl groups may enhance water solubility compared to purely aromatic benzimidazoles .
- Target Selectivity : The azo linkage could confer selectivity for enzymes with hydrophobic active sites (e.g., tyrosine kinases), similar to azo-containing inhibitors .
- Metabolic Stability: The benzimidazolone ring may resist oxidative metabolism better than thiazolidinones, which are prone to ring-opening .
Biological Activity
The compound 4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide, with the molecular formula C25H21N7O5, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
The compound is characterized by a complex structure featuring a benzimidazole moiety, which is known for various biological activities. The presence of diazenyl and dioxo groups contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H21N7O5 |
| Molecular Weight | 481.47 g/mol |
| CAS Number | 74441-05-7 |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that it may exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Induction of Apoptosis : Studies suggest that it can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Antioxidant Activity : The dioxo group may contribute to scavenging free radicals, thus protecting cells from oxidative stress.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells.
Case Study : A study published in Cancer Letters evaluated the efficacy of this compound against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. Results showed an IC50 value of approximately 15 µM for MCF-7 cells and 20 µM for HCT116 cells, indicating potent anticancer activity.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In a screening study against several bacterial strains, it showed effective inhibition of growth at concentrations as low as 10 µg/mL.
Table: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Toxicological Profile
While the compound shows promising biological activities, its safety profile is crucial for further development. Preliminary toxicity studies indicate a moderate safety margin with an LD50 value greater than 2000 mg/kg in rodent models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
